3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is a complex organic compound that features a pyrazolidine ring attached to a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate aldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium . The intermediate products are then further reacted with pyrazolidine derivatives to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cholinesterases, which are involved in the progression of neurodegenerative diseases . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and potentially providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also features the benzodioxin moiety and is studied for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid:
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is unique due to its combination of the benzodioxin and pyrazolidine structures. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-7-9-6-13-14-12(9)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5,7,9,12-14H,3-4,6H2 |
InChI Key |
DDUGAYQISWQXPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(CNN3)C=O |
Origin of Product |
United States |
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